![molecular formula C16H17N3O4S B601404 2-(3,6-Dioxo-5-phenylpiperazin-2-yl)-5-methyl-3,6-dihydro-2H-1,3-thiazine-4-carboxylic acid CAS No. 59865-11-1](/img/structure/B601404.png)
2-(3,6-Dioxo-5-phenylpiperazin-2-yl)-5-methyl-3,6-dihydro-2H-1,3-thiazine-4-carboxylic acid
Overview
Description
A degradation product of Cephalosporins
Scientific Research Applications
Biological Activities
Diketopiperazines, including Cephalexin Diketopiperazine, are potential structures with extensive biological functions . They have attracted much attention from natural product researchers for a long time . These compounds possess a stable six-membered ring, which is an important pharmacophore .
Marine Drugs
Marine organisms have been proven to be a wide source for discovering diketopiperazine derivatives . In recent years, more and more interesting bioactive diketopiperazines have been found from various marine habitats .
Drug Discovery
Diketopiperazines have not only antimicrobial, antitumor, and antiviral activities , but also a relatively rare treatment of ischemic brain injury , quorum-sensing signaling , anti-Alzheimer , inhibition of microtubule polymerization , and haemosuppressor activity .
Self-Assembly into Gels
Cephalexin Diketopiperazine can exert a variety of biological activities and display pronounced resistance against enzymatic hydrolysis as well as a propensity towards self-assembly into gels, relative to the linear-dipeptide counterparts .
Functional Materials
Diketopiperazines have attracted great interest in a variety of fields spanning from functional materials to drug discovery . Their self-assembling properties make them ideal for the creation of functional materials .
Prebiotic Chemistry
The study of simple systems like diketopiperazines could advance the understanding of prebiotic chemistry, relative to the potential role of peptide-based organized structures in the emergence of catalytic activity .
Mechanism of Action
Target of Action
Cephalexin Diketopiperazine, also known as DTXSID30747310 or 2-(3,6-Dioxo-5-phenylpiperazin-2-yl)-5-methyl-3,6-dihydro-2H-1,3-thiazine-4-carboxylic acid, primarily targets bacterial cell wall synthesis . It binds to one or more of the penicillin-binding proteins (PBPs), which play a crucial role in the final transpeptidation step of peptidoglycan synthesis in bacterial cell walls .
Mode of Action
Cephalexin Diketopiperazine inhibits bacterial cell wall synthesis by interacting with its targets, the PBPs . This interaction inhibits the final transpeptidation step of peptidoglycan synthesis in bacterial cell walls, leading to the breakdown and eventual death of the bacterial cell .
Biochemical Pathways
The biochemical pathways affected by Cephalexin Diketopiperazine involve the inhibition of cell wall synthesis in bacteria . This results in the disruption of bacterial cell wall integrity, leading to cell lysis and death . The downstream effects include the eradication of bacterial infections.
Pharmacokinetics
Cephalexin Diketopiperazine’s pharmacokinetic properties, including its absorption, distribution, metabolism, and excretion (ADME), impact its bioavailability . .
Result of Action
The molecular and cellular effects of Cephalexin Diketopiperazine’s action include the disruption of bacterial cell wall synthesis, leading to cell lysis and death . This results in the eradication of bacterial infections.
Action Environment
Environmental factors can influence the action, efficacy, and stability of Cephalexin Diketopiperazine . For instance, it has been shown to be generally stable when exposed to temperatures up to 60 °C, ultraviolet light or visible light in the 300–800 nm wavelength range, and 75% relative humidity . Under acidic, basic, hydrogen peroxide, and metal ion oxidative conditions, cephalexin diketopiperazine showed degradation susceptibility .
properties
IUPAC Name |
2-(3,6-dioxo-5-phenylpiperazin-2-yl)-5-methyl-3,6-dihydro-2H-1,3-thiazine-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O4S/c1-8-7-24-15(19-10(8)16(22)23)12-14(21)17-11(13(20)18-12)9-5-3-2-4-6-9/h2-6,11-12,15,19H,7H2,1H3,(H,17,21)(H,18,20)(H,22,23) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGVLRSBBXLRVEG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC(SC1)C2C(=O)NC(C(=O)N2)C3=CC=CC=C3)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30747310 | |
Record name | 2-(3,6-Dioxo-5-phenylpiperazin-2-yl)-5-methyl-3,6-dihydro-2H-1,3-thiazine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30747310 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
347.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
59865-11-1 | |
Record name | 2-(3,6-Dioxo-5-phenylpiperazin-2-yl)-5-methyl-3,6-dihydro-2H-1,3-thiazine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30747310 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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